2-(3-Piperidinopropoxy)benzonitrile

Description

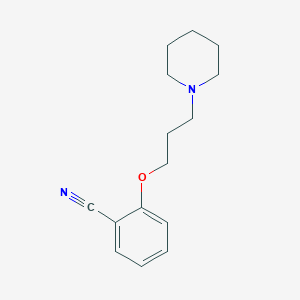

2-(3-Piperidinopropoxy)benzonitrile is a benzonitrile derivative characterized by a piperidine ring connected via a three-carbon propoxy linker to the benzonitrile core. The piperidine moiety is a common pharmacophore in neuroactive compounds, contributing to receptor binding through its nitrogen atom, while the benzonitrile group enhances molecular stability and influences electronic properties via π-electron delocalization .

Properties

Molecular Formula |

C15H20N2O |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

2-(3-piperidin-1-ylpropoxy)benzonitrile |

InChI |

InChI=1S/C15H20N2O/c16-13-14-7-2-3-8-15(14)18-12-6-11-17-9-4-1-5-10-17/h2-3,7-8H,1,4-6,9-12H2 |

InChI Key |

CVNZGWWICPVBQN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCCOC2=CC=CC=C2C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(3-Piperidinopropoxy)phenyl Derivatives

These compounds, such as those linked to neuroleptics, exhibit dual activity at histamine H3 receptors (H3R) and dopamine D2/D3 receptors (D2R/D3R). For example, derivatives showed H3R affinity with Ki values of 4.90 nM, alongside maintained D2R/D3R affinity, suggesting utility in multi-target antipsychotic therapies with reduced side effects . In contrast, 2-(3-Piperidinopropoxy)benzonitrile’s simpler structure may lack this multi-receptor engagement but could serve as a scaffold for further optimization.

4-(3-{4-[(R)-Amino(cyclopentyl)phenylmethyl]piperidin-1-yl}propoxy)benzonitrile

This structurally complex analogue (PDB ID: 2SF) includes a cyclopentyl-phenylmethyl substituent on the piperidine ring.

Benzonitrile Derivatives with Varying Substituents

Anticancer Agents: Triazole-Substituted Benzonitriles

Compounds like 1c (4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile) demonstrated potent cytotoxicity against breast cancer cell lines (IC50: 14.5–27.1 µg/mL for MCF-7 and MDA-MB-231) .

SARS-CoV-2 M<sup>pro</sup> Inhibitors

Compounds 5 (propyl-substituted) and 26 (cyclopropyl-substituted) inhibited SARS-CoV-2 main protease with structural variations affecting potency. The cyclopropyl group in 26 improved steric fit in the enzyme’s active site compared to the propyl group in 5 . This underscores the importance of substituent bulkiness in benzonitrile-based drug design, a factor relevant to optimizing this compound.

Physicochemical Comparisons

Benzonitrile vs. Acetonitrile

Benzonitrile’s phenyl ring enhances π-electron delocalization and steric bulk compared to acetonitrile, impacting solvent properties and metabolic stability . For this compound, the phenyl group may reduce solubility but improve membrane permeability compared to aliphatic nitriles.

Nitrile vs. Nitro Groups

Benzonitrile and nitrobenzene share similar dipole moments, but the cyano group’s versatility in chemical transformations (e.g., conversion to amines or carboxylic acids) makes benzonitrile derivatives more synthetically flexible .

Data Table: Key Compounds and Properties

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-(3-Piperidinopropoxy)benzonitrile, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Start with bromination of benzonitrile derivatives to introduce reactive intermediates (e.g., 2-(bromomethyl)benzonitrile, as in ).

- Step 2 : Use nucleophilic substitution with piperidine under basic conditions (e.g., K₂CO₃ in DMF) to form the piperidinopropoxy chain .

- Step 3 : Optimize yields by varying solvents (e.g., DMF vs. THF), reaction temperatures (50–80°C), and stoichiometric ratios of reagents (1:1.2 to 1:1.5).

- Validation : Monitor progress via TLC or HPLC, and confirm purity with NMR (¹H/¹³C) and mass spectrometry.

Q. How can researchers characterize the physicochemical properties of this compound?

- Key Parameters :

- Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) using UV-Vis spectroscopy .

- Stability : Perform accelerated degradation studies under acidic/alkaline conditions (pH 3–10) and thermal stress (40–60°C) .

- Lipophilicity : Calculate logP values using reversed-phase HPLC or computational tools like ACD/Labs .

Q. What preliminary assays are recommended to evaluate biological activity?

- Approach :

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, MDA-MB-231) using MTT assays, referencing protocols for structurally similar nitriles ( ).

- Enzyme inhibition : Test for interactions with kinases or receptors (e.g., serotonin transporters) via competitive binding assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for analogs of this compound?

- Strategy :

- Synthetic modifications : Vary substituents on the benzonitrile core (e.g., fluoro, methoxy groups) and piperidine chain length ().

- Biological testing : Compare IC₅₀ values across analogs to identify critical functional groups (e.g., nitrile vs. amide substitutions) .

- Computational modeling : Use Schrödinger Suite or AutoDock to predict binding affinities to target proteins .

Q. What techniques resolve contradictions in binding affinity data across studies?

- Troubleshooting :

- Assay standardization : Ensure consistent buffer conditions (pH, ionic strength) and ligand concentrations .

- Orthogonal validation : Cross-verify results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

- Data normalization : Account for batch-to-batch variability in compound purity via LC-MS .

Q. How can molecular docking studies guide the design of this compound derivatives?

- Workflow :

- Target selection : Prioritize receptors with known nitrile interactions (e.g., 5-HT receptors, cytochrome P450) .

- Docking parameters : Use flexible ligand docking in MOE or GOLD, refining with MM-GBSA free energy calculations .

- Experimental correlation : Validate predictions with in vitro binding assays (e.g., radioligand displacement for serotonin transporters) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Critical Considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.